molecular formula C23H23BrN2O3S B11634841 N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

Cat. No.: B11634841
M. Wt: 487.4 g/mol
InChI Key: YUIXGMOCKJSRCL-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide is a complex organic compound that features a benzyl group, a bromophenyl sulfonyl group, and a dimethylphenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized by reacting glycine with an appropriate amine under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.

    Attachment of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be attached through a sulfonylation reaction using 4-bromobenzenesulfonyl chloride and a base like pyridine.

    Addition of the Dimethylphenyl Group: The dimethylphenyl group can be added via a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or bromophenyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or bromophenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)glycinamide is unique due to the presence of the bromophenyl sulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H23BrN2O3S

Molecular Weight

487.4 g/mol

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C23H23BrN2O3S/c1-17-8-13-22(18(2)14-17)25-23(27)16-26(15-19-6-4-3-5-7-19)30(28,29)21-11-9-20(24)10-12-21/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

YUIXGMOCKJSRCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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